molecular formula C19H22N4O B5453634 2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one

2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5453634
M. Wt: 322.4 g/mol
InChI Key: LGHMTJYSCYDERB-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with isocyanates or carbamates under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of both the cyclopropylamine and dimethylaminophenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-23(2)15-7-3-12(4-8-15)13-9-17-16(18(24)10-13)11-20-19(22-17)21-14-5-6-14/h3-4,7-8,11,13-14H,5-6,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHMTJYSCYDERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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